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Compound of Interest

Compound Name: (3R)-3-fluoro-3-methylpyrrolidine
CAS No.: 1637430-83-1
Cat. No.: B2849921

Get Quote

Executive Summary

(3R)-3-fluoro-3-methylpyrrolidine (CAS: 1203795-62-9 for HCI salt generic/analogues)
represents a critical "magic methyl" scaffold in modern drug discovery. The geminal introduction
of a fluorine atom and a methyl group at the 3-position of the pyrrolidine ring creates a unique
stereoelectronic environment. This modification is frequently employed to:

o Block Metabolism: Prevent oxidative metabolism at the susceptible 3-position.

e Modulate pKa: Lower the basicity of the pyrrolidine nitrogen via the inductive effect of fluorine

(

), improving oral bioavailability.

» Restrict Conformation: Lock the pyrrolidine ring into specific puckering modes via the gauche
effect, enhancing binding affinity to target proteins (e.g., kinases, GPCRS).

Chemical Identity & Properties
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Property Data

IUPAC Name (3R)-3-fluoro-3-methylpyrrolidine

Molecular Formula

] 103.14 g/mol (Free Base); 139.60 g/mol (HCI
Molecular Weight

Salt)
Chirality (3R)-Enantiomer
White to off-white solid (HCI salt); Colorless oll
Appearance
(Free base)
N Highly soluble in water, methanol, DMSO (HCI
Solubility

salt)

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra of this molecule are dominated by the presence of the fluorine atom (

, 100% abundance), which causes extensive splitting of both proton and carbon signals.

Representative

F NMR Data
« Chemical Shift:

-145.0 to -155.0 ppm (referenced to
).

o Pattern: Multiplet (decoupled: Singlet).

« Interpretation: The signal typically appears as a complex multiplet due to coupling with the
methyl protons (

) and the ring methylene protons (
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and

Representative
H NMR Data (400 MHz,

or

)

Note: Chemical shifts may vary slightly based on salt form and concentration.

Coupling
Position Multiplicity Constants ( Assignment
(ppm)
in Hz)
Methyl grou
1.45-155 Doublet (d) H .y group
z geminal to F
Complex (
Ring methylene (
H-4 2.05-2.35 Multiplet ,
to N)
)
Ring methylene (
H-2 3.10-3.40 Multiplet Hz to N,
toF)
Ring methylene (
H-5 3.40 - 3.60 Multiplet -
to N)
Amine proton
NH >9.0 Broad _ (visible in DMSO/

)
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Key Diagnostic Feature: The methyl group appears as a distinct doublet rather than a singlet,
solely due to the strong three-bond coupling to the fluorine atom (

Hz).

Representative

C NMR Data (100 MHz)

The carbon spectrum is characterized by doublet splitting for all carbons within 3 bonds of the

fluorine.
Coupling (
Carbon (ppm) Splitting _
in Hz)
C-3 ~95.0 - 98.0 Doublet Hz (Quaternary C-F)
C-2 ~55.0 - 58.0 Doublet Hz
C-14 ~35.0-38.0 Doublet Hz
~20.0-24.0 Doublet Hz
C-5 ~44.0 - 46.0 Doublet/Singlet

Hz (Weak coupling)

Mass Spectrometry (MS)

e lonization Mode: ESI (+)
e Major lon:

=104.1

» Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in fluorinated
aliphatic amines, often observed at high collision energies.

Infrared Spectroscopy (FT-IR)
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e C-F Stretch: Strong band at 1000-1100

(often obscured by fingerprint region but distinct).

e N-H Stretch: Broad band at 3300-3500

(amine salt broadens this significantly).

e C-H Stretch: 2800-3000

Synthesis & Manufacturing Workflow

The most robust route to (3R)-3-fluoro-3-methylpyrrolidine involves the deoxyfluorination of
the corresponding chiral alcohol. This method preserves the carbon skeleton while installing

the fluorine atom.

Diagram 1: Synthesis Pathway

(3R)-N-Boc-3-hydroxy- Fluorination

3-methylpyrrolidine Inversion/Retention depends on conditions)
(3R)-N-Boc-3-fluoro-

| 3-methylpyrrolidine

——————————————————————— Acid Hydrolysis
Deoxyfluorination Agent ~ N~-—~"""" "
(DAST or Deoxo-Fluor) (3R)-3-fluoro-3-methyl-
Deprotection pyrrolidine HCI

(HCl/Dioxane or TFA)

Click to download full resolution via product page
Caption: Standard synthetic route via electrophilic fluorination of the tertiary alcohol precursor.

Critical Protocol Notes:

o Fluorination Specificity: The reaction of the tertiary alcohol with DAST (Diethylaminosulfur
trifluoride) typically proceeds via an

-like mechanism due to the stability of the tertiary carbocation, or
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depending on the substrate control. However, for 3-methyl-3-hydroxypyrrolidines, retention of
configuration is often difficult to control without neighboring group participation.

 Purification: The N-Boc intermediate is lipophilic and easily purified via silica gel
chromatography (Hexane/EtOAC).

e Salt Formation: The final HCI salt is hygroscopic. It must be stored under desiccant.

Conformational Analysis (The "Fluorine Effect")

The introduction of fluorine induces a specific ring pucker due to the Gauche Effect. In the
pyrrolidine ring, the C-F bond prefers to be gauche to the N-C bonds to maximize orbital

overlap (

).
Diagram 2: Conformational Equilibrium

favors the envelope conformation where

Note: 3-Fluoro substitution generally
F is pseudo-axial due to stereoelectronics.

C3-Endo Pucker
(Fluorine Pseudo-Axial)

Dynamic Equilibrium
(Solvent Dependent)

C3-Exo Pucker
(Fluorine Pseudo-Equatorial)

Click to download full resolution via product page
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Caption: Stereoelectronic effects drive the preferred ring conformation, influencing biological
binding.

Handling and Stability Protocols
Storage

» Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

e Hygroscopicity: The HCI salt is highly hygroscopic. Weighing should be performed quickly or
in a glovebox.

Free-Basing Protocol (for use in coupling reactions)

e Dissolve the HCI salt in a minimal amount of water.
e Add saturated

or
until pH > 12.

o Extract exhaustively with DCM or Diethyl Ether (3x).
e Dry organic layer over

(do not use
if sensitive).
o Concentrate carefully (the free base is volatile). Do not apply high vacuum for extended

periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Fluoropyrrolidine hydrochloride | C4HOCIFN | CID 21975228 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [(3R)-3-Fluoro-3-methylpyrrolidine: Spectroscopic Profile
& Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2849921/docs#3r-3-fluoro-3-methylpyrrolidine-
spectroscopic-profile-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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